2-Phenoxy-1-phenylethanol-d2
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Overview
Description
2-Phenoxy-1-phenylethanol-d2 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope of 2-Phenoxy-1-phenylethanol and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d2 typically involves a two-step process. The first step is the synthesis of the precursor, 2-Phenoxy-1-phenylethanone. This is achieved by reacting 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone. The mixture is heated to reflux and stirred for 18 hours. The resultant product is then crystallized from cold ethanol .
In the second step, 2-Phenoxy-1-phenylethanone is reduced to 2-Phenoxy-1-phenylethanol using sodium borohydride (NaBH4) in methanol. The reaction mixture is stirred at room temperature for 2 hours, and the excess sodium borohydride is quenched with saturated aqueous ammonium chloride (NH4Cl) solution. The product is then extracted with diethyl ether and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of deuterium-labeled reagents is essential for the production of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-phenylethanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxy-1-phenylethanone.
Reduction: It can be reduced to form 2-Phenoxy-1-phenylethanol.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: 2-Phenoxy-1-phenylethanone.
Reduction: 2-Phenoxy-1-phenylethanol.
Substitution: Substituted phenyl and phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-1-phenylethanol-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules allows for precise tracking and quantification of the drug’s pharmacokinetics and metabolic profiles .
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-phenylethanol-d2 involves its use as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for the tracking of the drug’s distribution, metabolism, and excretion in the body. This helps researchers understand the drug’s behavior and optimize its efficacy and safety .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 2-Phenoxy-1-phenylethanone
- 2-Phenoxy-1-phenylethanol-d1
Uniqueness
2-Phenoxy-1-phenylethanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantification, making it an invaluable tool in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2,2-dideuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2 |
InChI Key |
GSBICRJXEDSPTE-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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